Nitranilic acid

Description

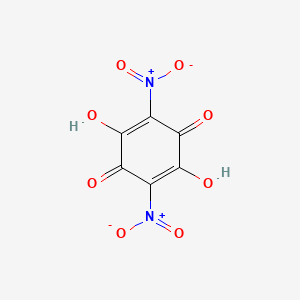

Nitranilic acid (2,5-dihydroxy-3,6-dinitroquinone, CAS 479-22-1) is a quinoid compound characterized by two hydroxyl (-OH) and two nitro (-NO₂) groups positioned at the 2,5- and 3,6-positions of the quinone ring, respectively . Its structure enables dual functionality: as a strong acid (pKa₁ = –3.0, pKa₂ = –0.5) due to electron-withdrawing nitro groups enhancing hydroxyl proton dissociation, and as a bis(bidentate) ligand in coordination chemistry . This compound crystallizes as hydronium salts rather than hydrates, reflecting its acidity surpassing even hydronium ions .

Properties

IUPAC Name |

2,5-dihydroxy-3,6-dinitrocyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2N2O8/c9-3-1(7(13)14)4(10)6(12)2(5(3)11)8(15)16/h9,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDOKWKTVAJNFLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=O)C(=C(C1=O)O)[N+](=O)[O-])O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20402880 | |

| Record name | Nitranilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479-22-1 | |

| Record name | Nitranilic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000479221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitranilic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35341 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nitranilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nitranilic Acid Hexahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NITRANILIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/531125621Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Nitranilic acid can be synthesized through the nitration of anthranilic acid. The process involves the reaction of anthranilic acid with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at a controlled temperature to ensure the selective nitration of the aromatic ring.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale nitration processes. The reaction conditions are optimized to maximize yield and purity. The nitration reaction is followed by purification steps, including crystallization and recrystallization, to obtain high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: Nitranilic acid undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.

Reduction: The nitro group in this compound can be reduced to an amino group, resulting in the formation of aminobenzoic acid derivatives.

Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, where the nitro group can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like sodium borohydride are used.

Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and specific reaction conditions to facilitate the substitution process.

Major Products Formed:

Oxidation: Oxidation of this compound can lead to the formation of nitrobenzoic acid or other oxidized derivatives.

Reduction: Reduction typically yields aminobenzoic acid derivatives.

Substitution: Substitution reactions result in various substituted this compound derivatives, depending on the substituent introduced.

Scientific Research Applications

Pharmaceutical Applications

Nitranilic acid and its derivatives are primarily investigated for their potential therapeutic benefits. These compounds exhibit a range of biological activities, making them candidates for drug development.

- Anti-inflammatory and Analgesic Properties : this compound derivatives have been shown to possess significant anti-inflammatory and analgesic effects. Research indicates that these compounds can modulate biochemical pathways involved in inflammation, offering potential treatments for inflammatory diseases .

- Antimicrobial Activity : Studies have demonstrated that this compound derivatives possess antibacterial and antiviral properties. These compounds are being explored as alternatives to conventional antibiotics, particularly in the context of increasing drug resistance .

- Cancer Therapeutics : The structural modifications of this compound are being investigated for their ability to inhibit specific proteins involved in cancer progression. For instance, certain derivatives have shown promise as inhibitors of replication protein A (RPA), which is crucial for DNA replication and repair in cancer cells .

Agricultural Applications

In agriculture, this compound is recognized for its potential as a pesticide and herbicide.

- Insecticidal Properties : Research indicates that this compound derivatives can act as effective insecticides. Their mechanism involves disrupting the normal physiological functions of pests, thereby controlling infestations without the harmful effects associated with traditional pesticides .

- Growth Regulators : Some studies suggest that this compound can be used as a growth regulator in plants, enhancing growth rates and improving resistance to environmental stressors. This application is particularly relevant in sustainable agriculture practices aiming to reduce chemical inputs .

Material Science Applications

This compound also finds applications in the field of material science.

- Dyes and Pigments : Due to its chromophoric properties, this compound is utilized in the production of dyes and pigments. Its ability to form stable complexes with metals makes it suitable for various coloring applications in textiles and plastics .

- Polymer Chemistry : The incorporation of this compound into polymer matrices has been explored to enhance material properties such as thermal stability and mechanical strength. This application is particularly relevant in developing advanced materials for industrial uses .

Case Studies and Experimental Findings

Several studies have documented the experimental findings related to the applications of this compound:

- Anti-inflammatory Drug Development : A recent study explored the synthesis of novel this compound derivatives with enhanced anti-inflammatory activity. The results indicated that these compounds significantly reduced inflammatory markers in vitro, suggesting their potential as new therapeutic agents .

- Insecticidal Efficacy : In a controlled agricultural trial, a this compound-based formulation demonstrated effective control over common agricultural pests with minimal impact on beneficial insects. This study underscores the compound's potential as an environmentally friendly pest control agent .

- Material Enhancement : Research on the incorporation of this compound into polymer composites revealed improvements in tensile strength and thermal resistance compared to standard formulations. These findings highlight the compound's utility in advancing material performance .

Mechanism of Action

Nitranilic acid can be compared with other similar compounds, such as:

Anthranilic Acid: Unlike this compound, anthranilic acid lacks the nitro group and has different chemical reactivity and applications.

Nitrobenzoic Acid: Nitrobenzoic acid has a similar structure but lacks the amino group present in anthranilic acid, leading to different chemical properties and uses.

Uniqueness: this compound is unique due to the presence of both a nitro group and a carboxylic acid group on the aromatic ring, which imparts distinct chemical reactivity and versatility in various applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Acidity and Geometry

Nitranilic acid’s nitro groups exert stronger electron-withdrawing effects compared to halogens or cyano substituents in analogs like chloranilic acid (3,6-dichloro-2,5-dihydroxyquinone) and cyanochloranilic acid (3-cyano-6-chloro-2,5-dihydroxyquinone). This results in distinct acidity and molecular conformations:

*Estimated based on substituent electronegativity trends .

- Acidity: Nitro groups in this compound reduce pKa values significantly compared to chloro (chloranilic acid) or mixed cyano-chloro (cyanochloranilic acid) substituents. The –NO₂ groups enhance resonance stabilization of the conjugate base, making this compound a stronger acid than hydronium .

- Structural Flexibility: this compound’s nitro groups exhibit rotational freedom (dihedral angles: 3.9°–56.6°), influencing crystal packing and π-stacking interactions. In contrast, cyanochloranilic acid’s planar structure restricts conformational changes .

Biological Activity

Nitranilic acid, a derivative of anthranilic acid, has garnered attention for its diverse biological activities. This article provides a detailed examination of its biological effects, including antimicrobial, antioxidative, and cytotoxic properties. The findings are supported by various studies and data tables summarizing key research outcomes.

Chemical Structure and Properties

This compound, chemically known as 2,5-dihydroxy-3,6-dinitro-2,5-cyclohexadiene-1,4-dione, is characterized by its unique structure that contributes to its biological activity. The presence of nitro groups and hydroxyl functionalities enhances its reactivity and interaction with biological systems.

Antimicrobial Activity

This compound and its derivatives have been extensively studied for their antimicrobial properties. A notable study highlighted the antifungal activity of anthranilate sulfonamides derived from this compound against Candida albicans. The results indicated that these compounds exhibited growth inhibition ranging from 25% to 50% at a concentration of 4 µg/mL . Specifically:

| Compound | Growth Inhibition (%) at 4 µg/mL |

|---|---|

| 5 | 25 |

| 6 | 25 |

| 7 | 25 |

| 8 | 50 |

This demonstrates the potential of this compound derivatives as antifungal agents in therapeutic applications .

Antioxidative Properties

Research has also explored the antioxidative capabilities of this compound derivatives. Certain compounds demonstrated superoxide dismutase (SOD) activity, which is crucial for scavenging reactive oxygen species (ROS). For instance, compounds derived from this compound showed weak SOD activity with percentages of 15.7% and 6.1% inhibition at a concentration of 300 µg/mL . These findings suggest that this compound may play a role in oxidative stress modulation.

Cytotoxic Effects

The cytotoxicity of this compound derivatives has been evaluated against various cancer cell lines. One study reported that certain sulfonamide derivatives selectively induced cytotoxic effects on MOLT-3 cells (a human leukemia cell line). The compound with an electron-withdrawing nitro group exhibited the highest cytotoxicity, indicating a potential for development as an anticancer agent .

Cytotoxicity Data

| Compound | Cytotoxicity (%) on MOLT-3 Cells |

|---|---|

| 5 | High |

| 6 | Moderate |

| 7 | Low |

| 8 | High |

Case Studies

- Antimicrobial Efficacy Against C. albicans : A study conducted by Prachayasittikul et al. (2011) focused on the antimicrobial efficacy of various anthranilic acid sulfonamides, revealing significant antifungal activity against C. albicans at low concentrations .

- Antioxidant Mechanism Exploration : Further investigations into the antioxidant mechanisms revealed that the effectiveness of these compounds in scavenging superoxide radicals is influenced by their molecular structure, particularly the charge localization within the molecule .

- Cytotoxicity in Cancer Research : A comprehensive analysis of cytotoxic effects against MOLT-3 cells highlighted the potential application of this compound derivatives in cancer therapy due to their selective toxicity towards malignant cells while sparing normal cells .

Q & A

Basic: What experimental protocols are recommended for synthesizing and characterizing nitranilic acid to ensure reproducibility?

Methodological Answer:

Synthesis of this compound typically involves controlled nitration of precursor compounds (e.g., dihydroxybenzoic acids) under acidic conditions. Key steps include:

- Purification: Recrystallization using polar solvents (e.g., ethanol-water mixtures) to minimize impurities.

- Characterization:

- Spectroscopy: UV-Vis for electronic transitions (λ_max ~300–400 nm in acidic media) .

- Chromatography: HPLC with diode-array detection to confirm purity (>98%) .

- Elemental Analysis: Validate stoichiometry (C₆H₄N₂O₆) via combustion analysis .

Reproducibility Tip: Document reaction conditions (temperature, pH, solvent ratios) and raw spectral data in supplementary materials .

Basic: How can researchers validate the purity and structural integrity of this compound using spectroscopic methods?

Methodological Answer:

Combine complementary techniques to address limitations of individual methods:

- IR Spectroscopy: Identify functional groups (e.g., nitro stretches at ~1530 cm⁻¹ and ~1350 cm⁻¹) .

- NMR: Use ¹H and ¹³C NMR in DMSO-d₆ to resolve aromatic proton splitting patterns and confirm substitution patterns .

- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion [M-H]⁻ at m/z 200.9984 .

Data Cross-Validation: Compare results with NIST reference spectra and published datasets .

Advanced: How should researchers resolve contradictions in spectral data (e.g., unexpected peaks in NMR or IR) for this compound derivatives?

Methodological Answer:

- Step 1: Re-examine experimental conditions (e.g., solvent polarity, pH) that may alter tautomeric equilibria or induce degradation .

- Step 2: Perform ab initio computational modeling (e.g., DFT) to predict vibrational modes or chemical shifts, identifying anomalies .

- Step 3: Use heteronuclear correlation spectroscopy (HSQC/HMBC) to assign ambiguous NMR signals .

Critical Analysis: Apply Higgins’ I² statistic to quantify heterogeneity across replicate experiments if inconsistencies persist .

Advanced: What strategies mitigate discrepancies between computational predictions (e.g., pKa, reactivity) and experimental results for this compound?

Methodological Answer:

- Calibration: Validate computational models (e.g., DFT, MD simulations) against experimental benchmarks (e.g., potentiometric titrations for pKa) .

- Error Analysis: Quantify systematic errors (e.g., solvent effects in simulations) using sensitivity tests .

- Hybrid Approaches: Combine machine learning (e.g., QSAR) with experimental datasets to refine predictive accuracy .

Documentation: Report confidence intervals and boundary conditions for computational parameters .

Advanced: How can meta-analytical frameworks address heterogeneity in published studies on this compound’s redox behavior?

Methodological Answer:

- Heterogeneity Metrics: Calculate Higgins’ H and I² to quantify variability across studies (e.g., conflicting redox potentials due to solvent effects) .

- Subgroup Analysis: Stratify data by experimental variables (e.g., pH, electrode materials) to isolate confounding factors .

- Bias Adjustment: Use funnel plots to detect publication bias in electrochemical studies .

Reporting Standards: Follow PRISMA guidelines for transparency in data inclusion/exclusion criteria .

Advanced: What methodologies ensure traceable quantification of this compound in complex matrices (e.g., biological fluids)?

Methodological Answer:

- Calibration: Use isotopically labeled internal standards (e.g., ¹⁵N-nitranilic acid) to correct for matrix effects .

- Chromatography: UPLC-MS/MS with a C18 column (1.7 µm particles) for high-resolution separation .

- Validation: Assess accuracy (spiked recovery 95–105%), LOD (≤0.1 µg/mL), and LOQ (≤0.5 µg/mL) per ICH guidelines .

Basic: What stability-indicating assays are appropriate for studying this compound under varying environmental conditions?

Methodological Answer:

- Forced Degradation: Expose this compound to heat (40–80°C), UV light, and oxidative stress (H₂O₂) to identify degradation products .

- Kinetic Modeling: Use Arrhenius plots to extrapolate shelf-life under storage conditions .

- Analytical Monitoring: Track degradation via HPLC-DAD and LC-MS to correlate stability with structural changes .

Advanced: How can researchers design mechanistic studies to elucidate this compound’s role in radical-mediated reactions?

Methodological Answer:

- Spin Trapping: Use EPR with DMPO to detect transient radicals (e.g., •NO₂) .

- Isotopic Labeling: Track reaction pathways using ¹⁵N-labeled this compound and MS analysis .

- Kinetic Isotope Effects (KIE): Compare reaction rates with deuterated analogs to identify rate-determining steps .

Experimental Controls: Include radical scavengers (e.g., TEMPO) to validate mechanistic hypotheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.